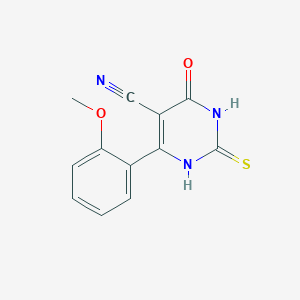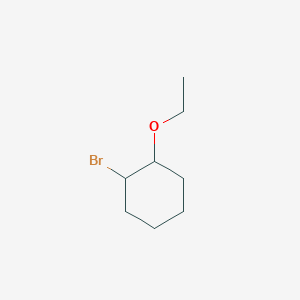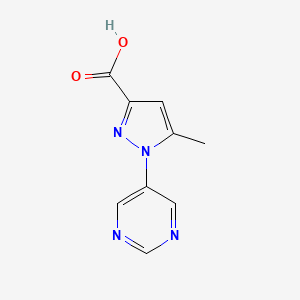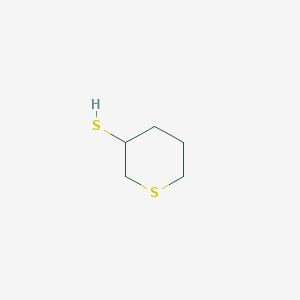
Thiane-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiane-3-thiol is an organosulfur compound characterized by a six-membered ring containing one sulfur atom and a thiol group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiane-3-thiol can be synthesized through the reaction of 1,3-propanedithiol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is subsequently converted to the desired this compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Common industrial methods include the use of yttrium triflate as a catalyst for the thioacetalization of carbonyl compounds .
Chemical Reactions Analysis
Types of Reactions: Thiane-3-thiol undergoes various chemical reactions, including:
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and sulfonates.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Corresponding thiols or sulfides.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
Thiane-3-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiane-3-thiol involves its ability to undergo thiol-disulfide exchange reactions, which are crucial in various biological processes . The thiol group can form covalent bonds with other thiol-containing molecules, leading to the formation of disulfides. This property is essential in redox signaling and the regulation of protein function .
Comparison with Similar Compounds
1,3-Dithiolane: Similar to thiane-3-thiol but with a five-membered ring.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms.
Properties
Molecular Formula |
C5H10S2 |
|---|---|
Molecular Weight |
134.3 g/mol |
IUPAC Name |
thiane-3-thiol |
InChI |
InChI=1S/C5H10S2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2 |
InChI Key |
KXBJZFDYADUENX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


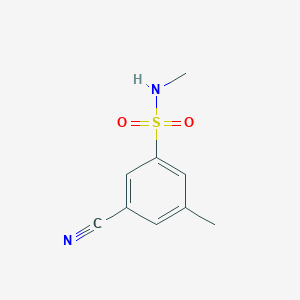
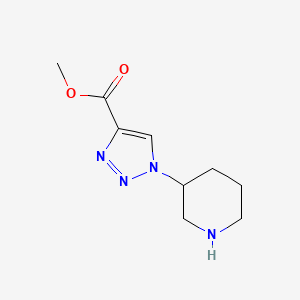
![{3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13317565.png)
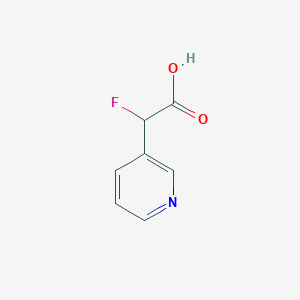

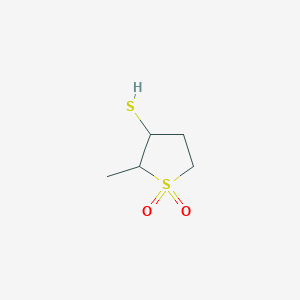

![3-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13317594.png)


